2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide

Description

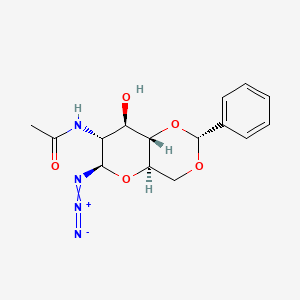

Structure and Synthesis: 2-Acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl azide (CAS: 168397-51-1) is a synthetic carbohydrate derivative derived from D-glucose. Its structure features a β-linked glucopyranosyl backbone with a 4,6-O-benzylidene protecting group (a cyclic acetal), an acetamido group at C2, and an azide substituent at the anomeric position (C1) . The benzylidene group stabilizes the 4- and 6-hydroxyls, while the azide enhances reactivity in click chemistry and glycosylation reactions.

Properties

IUPAC Name |

N-[(2R,4aR,6R,7R,8R,8aS)-6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c1-8(20)17-11-12(21)13-10(23-14(11)18-19-16)7-22-15(24-13)9-5-3-2-4-6-9/h2-6,10-15,21H,7H2,1H3,(H,17,20)/t10-,11-,12-,13-,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVZMZIOLKXJNJ-BXLXJSPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide typically involves multi-step organic reactions. The starting materials often include a phenyl-substituted dioxin and an azido precursor. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The azido group can be reduced to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens for substitution reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group yields a ketone, while reduction of the azido group produces an amine .

Scientific Research Applications

Glycobiology Research

This compound serves as a crucial biochemical reagent in glycobiology, facilitating the study of glycan structures and their biological functions. It is particularly useful in synthesizing glycosylated compounds which can be used to probe biological interactions involving carbohydrates .

Synthetic Intermediate

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide acts as a synthetic intermediate in carbohydrate chemistry. It can be employed to create various derivatives that are essential for understanding carbohydrate reactivity and functionality .

Development of Glycosylation Reactions

The compound is instrumental in developing glycosylation reactions, which are critical for forming glycosidic bonds in oligosaccharides and polysaccharides. Its azide functional group allows for click chemistry applications, enabling the formation of diverse glycosidic linkages under mild conditions .

Case Study 1: Synthesis of Glycosides

A study demonstrated the use of this compound in synthesizing glycosides through a one-pot reaction with various alcohols. The azide group facilitated efficient glycosylation, yielding high purity products suitable for further biological testing.

Research involving this compound has shown its potential in modulating biological pathways through its glycosylated derivatives. These derivatives were tested for their ability to interact with specific lectins, revealing insights into carbohydrate-protein interactions that are vital for cell signaling processes.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Glycobiology Research | Study of glycan structures and functions | Essential for understanding carbohydrate roles |

| Synthetic Intermediate | Used in the synthesis of various carbohydrate derivatives | Facilitates complex carbohydrate synthesis |

| Glycosylation Reactions | Development of new glycosylation methods | Enables efficient formation of glycosidic bonds |

Mechanism of Action

The mechanism of action of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, allowing the compound to label and track biomolecules. Additionally, the hydroxy and phenyl groups may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Physical Properties :

- Purity : ≥98% (HPLC) .

- Storage : Stable at -20°C; sensitive to heat and moisture .

- Molecular Formula : C₁₅H₁₇N₄O₅ (inferred from structural descriptors in ).

Applications :

Widely used in organic synthesis, glycobiology, and materials science for constructing glycoconjugates, polymers, and bioactive molecules via azide-alkyne cycloaddition (click chemistry) .

Comparison with Structurally Similar Compounds

2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-β-D-Glucopyranosyl Azide (CAS: 6205-69-2)

Structural Differences :

2-Acetamido-3-O-Benzyl-4,6-O-Benzylidene-2-Deoxy-β-D-Glucopyranosyl Azide (CAS: 80887-27-0)

Structural Differences :

2-Acetamido-4,6-Di-O-Benzyl-2,3-Dideoxy-3-Fluoro-D-Glucopyranose (Compound 49)

Structural Differences :

Benzyl 2-Acetamido-4,6-O-Benzylidene-2-Deoxy-α-D-Glucopyranoside

Structural Differences :

Comparative Analysis Table

Key Research Findings

- Benzylidene vs. Acetyl Protection : Benzylidene-protected compounds (e.g., target compound) require acidic deprotection (e.g., 80% acetic acid), while acetylated derivatives (e.g., tri-O-acetyl compound) are deprotected under alkaline conditions .

- Azide Reactivity : The azide group in the target compound enables efficient Huisgen cycloaddition, forming triazole-linked glycoconjugates with applications in drug delivery .

- Fluorine Substitution : Fluorinated analogs (e.g., compound 49) exhibit enhanced metabolic stability, making them valuable in PET imaging .

Biological Activity

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide (CAS Number: 168397-51-1) is a synthetic compound characterized by its unique structural features and potential biological activities. It belongs to the class of azide-containing glycosides, which are of significant interest in medicinal chemistry due to their diverse biological properties.

- Molecular Formula : C₁₅H₁₈N₄O₅

- Molecular Weight : 334.33 g/mol

- Appearance : White to off-white crystalline powder

- Purity : ≥98.0% (HPLC)

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential applications in cancer therapy and immunology.

- Glycosylation Inhibition : The azide group in this compound can participate in click chemistry, which is utilized for synthesizing glycosylated compounds that may inhibit glycosylation processes critical for cancer cell proliferation.

- Anticancer Properties : Studies have indicated that similar azide-containing compounds exhibit cytotoxic effects against various cancer cell lines, potentially through the disruption of glycan-mediated interactions essential for tumor growth and metastasis .

Case Studies

- In Vitro Studies : Research has shown that derivatives of azide-containing glycosides can induce apoptosis in cancer cells. For instance, a study demonstrated that a related compound exhibited an IC50 value of approximately 8 µg/mL against P-388 leukemia cells, suggesting significant cytotoxic activity .

- Immune Modulation : Another study investigated the role of mucin-type O-glycans, including those modified with azides, in immune responses. The findings suggested that these compounds could enhance immune recognition of tumor cells .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C₁₅H₁₈N₄O₅ | 334.33 g/mol | Anticancer, Immunomodulatory |

| α-Galactosyl Ceramide | C₂₃H₄₃N₃O₉ | 493.59 g/mol | Immune agonist |

| Phenolic Glycosides | Varies | Varies | Cytotoxic against leukemia |

Future Directions and Research Opportunities

The exploration of this compound opens several avenues for future research:

- Mechanistic Studies : Further elucidation of its mechanism of action at the molecular level could provide insights into its therapeutic potential.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in cancer models.

- Synthesis of Derivatives : Developing new derivatives with modified azide functionalities may enhance selectivity and potency against specific cancer types.

Q & A

Q. Key Applications :

- Synthesis of glycoconjugates for probing carbohydrate-protein interactions.

- Development of glycoarrays for high-throughput screening of lectins or antibodies .

How can researchers optimize regioselectivity during glycosylation reactions involving this compound?

Advanced

Regioselectivity in glycosylation is influenced by protecting groups and reaction conditions. The 4,6-O-benzylidene group directs reactivity to the 3-OH position, but competing side reactions may occur. To optimize:

- Catalyst Selection : Use N-iodosuccinimide (NIS) and triflic acid (TfOH) to activate thioglycoside donors, favoring β-selectivity .

- Temperature Control : Conduct reactions at −40°C to minimize acyl group migration.

- Solvent Effects : Dichloromethane (DCM) with molecular sieves enhances glycosyl donor stability .

Q. Mass Spectrometry (MS) :

- MALDI-TOF : Expected [M+Na]⁺ ion for C₂₀H₂₄N₄O₇ is m/z 457.2 .

- High-Resolution MS (HRMS) : Confirm molecular formula with <5 ppm error .

Infrared (IR) : Azide stretch at ~2100 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

How can competing side reactions during benzylidene deprotection be mitigated?

Advanced

Benzylidene removal via acid hydrolysis (e.g., 80% acetic acid at 80°C) may lead to:

- Acyl Migration : Minimize by using buffered conditions (pH 4–5) or low-temperature hydrolysis (0–5°C).

- Anomeric Azide Reduction : Add a radical scavenger (e.g., 2,6-di-tert-butyl-4-methylphenol) to prevent azide degradation .

Q. Alternative Deprotection :

- Reductive Opening : Use BH₃·THF or NaCNBH₃ to selectively reduce the benzylidene to a diol without affecting the azide .

What strategies improve yields of azide-functionalized glycoconjugates?

Q. Advanced

- Pre-activation of Donors : Pre-stir glycosyl donors with activators (e.g., TMSOTf) for 10 min before adding acceptors, improving coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 1 h while maintaining >90% yield .

- Purification : Use size-exclusion chromatography (Sephadex LH-20) to separate glycoconjugates from unreacted azides .

Q. Troubleshooting Low Yields :

- Moisture Control : Ensure anhydrous conditions (e.g., molecular sieves in DCM).

- Azide Stability : Avoid prolonged exposure to light or heat; store at −20°C in amber vials .

How can conflicting stereochemical outcomes in glycosylation be resolved?

Advanced

Discrepancies in β/α ratios often arise from competing mechanisms (e.g., SN1 vs. SN2). To resolve:

- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) favor β-selectivity via participation of the 2-acetamido group.

- Additives : Use tetrabutylammonium bromide (TBAB) to stabilize oxocarbenium intermediates, enhancing β-selectivity .

Case Study :

A study comparing DCM (β:α = 9:1) vs. toluene (β:α = 7:1) demonstrated solvent-dependent stereochemical outcomes .

What are the safety considerations for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.